molecular formula C8H17NO B13324078 (S)-2-(piperidin-3-yl)propan-2-ol

(S)-2-(piperidin-3-yl)propan-2-ol

Cat. No.: B13324078
M. Wt: 143.23 g/mol
InChI Key: GWVNRACDDXBNBZ-ZETCQYMHSA-N
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Description

(S)-2-(piperidin-3-yl)propan-2-ol is a chiral compound with a piperidine ring attached to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(piperidin-3-yl)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and acetone.

    Reaction Conditions: The key step involves the enantioselective reduction of a ketone intermediate to form the chiral alcohol. This can be achieved using chiral catalysts or reagents.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yields.

    Optimization: Optimizing reaction parameters such as temperature, pressure, and catalyst concentration to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(piperidin-3-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield ketones or carboxylic acids.

    Reduction: Can produce various alcohol derivatives.

    Substitution: Can introduce new functional groups onto the piperidine ring.

Scientific Research Applications

(S)-2-(piperidin-3-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(piperidin-3-yl)propan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(piperidin-3-yl)propan-2-ol: The enantiomer of the compound, which may have different biological activities.

    2-(piperidin-3-yl)ethanol: A similar compound with a different carbon chain length.

    3-(piperidin-3-yl)propan-1-ol: Another related compound with a different position of the hydroxyl group.

Uniqueness

(S)-2-(piperidin-3-yl)propan-2-ol is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or other similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-[(3S)-piperidin-3-yl]propan-2-ol

InChI

InChI=1S/C8H17NO/c1-8(2,10)7-4-3-5-9-6-7/h7,9-10H,3-6H2,1-2H3/t7-/m0/s1

InChI Key

GWVNRACDDXBNBZ-ZETCQYMHSA-N

Isomeric SMILES

CC(C)([C@H]1CCCNC1)O

Canonical SMILES

CC(C)(C1CCCNC1)O

Origin of Product

United States

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